molecular formula C7H5F3O3S B6210749 4-(trifluoromethyl)benzene-1-sulfonic acid CAS No. 109787-11-3

4-(trifluoromethyl)benzene-1-sulfonic acid

Cat. No.: B6210749
CAS No.: 109787-11-3
M. Wt: 226.2
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Description

4-(Trifluoromethyl)benzene-1-sulfonic acid is an organic compound with the molecular formula C7H5F3O3S. It is a derivative of benzenesulfonic acid, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzene-1-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 4-(trifluoromethyl)benzene using sulfur trioxide or chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution can produce various trifluoromethyl-substituted compounds.

Scientific Research Applications

4-(Trifluoromethyl)benzene-1-sulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized compounds.

    Biology: The compound is utilized in biochemical studies to investigate the effects of sulfonic acid groups on biological molecules.

    Medicine: Research explores its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: It is employed in the production of specialty chemicals, including surfactants, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)benzene-1-sulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Benzenesulfonic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    Trifluoromethanesulfonic acid: Contains a trifluoromethyl group but differs in the position and structure of the sulfonic acid group.

    4-Methylbenzenesulfonic acid: Has a methyl group instead of a trifluoromethyl group, leading to variations in acidity and reactivity.

Uniqueness: 4-(Trifluoromethyl)benzene-1-sulfonic acid is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications, offering distinct advantages over similar compounds.

Properties

CAS No.

109787-11-3

Molecular Formula

C7H5F3O3S

Molecular Weight

226.2

Purity

0

Origin of Product

United States

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